molecular formula C14H14N4O6S B12253244 ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12253244
M. Wt: 366.35 g/mol
InChI Key: OKTQWDBJFQYBIY-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl derivative, followed by the formation of the oxadiazole ring. The thiadiazine ring is then introduced through a cyclization reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents and temperatures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

Ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H14N4O6S

Molecular Weight

366.35 g/mol

IUPAC Name

ethyl 2-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C14H14N4O6S/c1-3-22-14(19)10-7-18(25(20,21)17-9(10)2)8-12-15-13(24-16-12)11-5-4-6-23-11/h4-7H,3,8H2,1-2H3

InChI Key

OKTQWDBJFQYBIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NOC(=N2)C3=CC=CO3

Origin of Product

United States

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